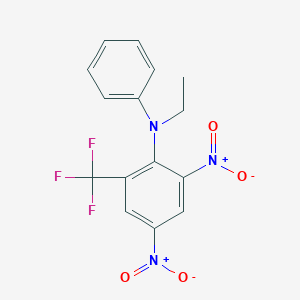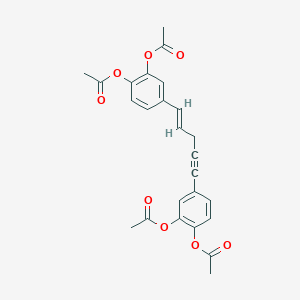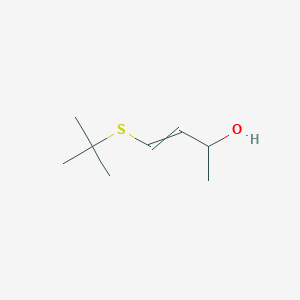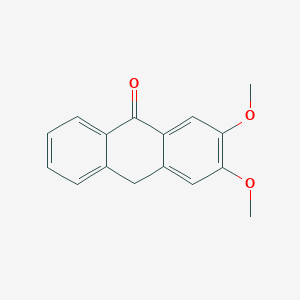
N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C15H12F3N3O4 It is characterized by the presence of nitro groups, a trifluoromethyl group, and an ethyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline typically involves the nitration of N-phenyl-6-(trifluoromethyl)aniline followed by ethylation. The nitration process introduces nitro groups at the 2 and 4 positions of the phenyl ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The ethylation step involves the reaction of the nitrated compound with ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents like nitric acid and ethyl iodide.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The aniline moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation reactions.
Major Products Formed
Reduction: N-Ethyl-2,4-diamino-N-phenyl-6-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and trifluoromethyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
- 2,4-Dinitro-N-phenyl-6-(trifluoromethyl)aniline
- N-Methyl-2,4-dinitro-N-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)aniline
Uniqueness
N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Número CAS |
84529-28-2 |
|---|---|
Fórmula molecular |
C15H12F3N3O4 |
Peso molecular |
355.27 g/mol |
Nombre IUPAC |
N-ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H12F3N3O4/c1-2-19(10-6-4-3-5-7-10)14-12(15(16,17)18)8-11(20(22)23)9-13(14)21(24)25/h3-9H,2H2,1H3 |
Clave InChI |
NFMDLYCNVJONOC-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)




![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)


![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)




